REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1)(=O)C.[N+:13]([O-])([O-:15])=[O:14].[K+]>S(=O)(=O)(O)O>[NH2:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][C:6]=1[N+:13]([O-:15])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C#N)C=C1
|
Name
|
potassium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 5°-10° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
exceeding 10° C
|
Type
|
CUSTOM
|
Details
|
the separated crystals were collected by suction
|
Type
|
ADDITION
|
Details
|
To the crystals was added 4N hydrochloric acid (100 ml)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the crystals were recovered by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.22 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |